

An In-depth Technical Guide to 3-Phenylloxetan-3-amine

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Compound of Interest

Compound Name: 3-Phenylloxetan-3-amine

Cat. No.: B593815

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Phenylloxetan-3-amine**, a valuable building block in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and plausible synthetic approaches, alongside its reactivity profile.

Chemical Identity and Properties

3-Phenylloxetan-3-amine is a heterocyclic compound featuring a four-membered oxetane ring substituted with a phenyl group and an amine at the 3-position.

Table 1: Chemical Identifiers and Physicochemical Properties

Identifier/Property	Value	Source(s)
CAS Number	1211567-54-2	[1] [2]
InChIKey	XISUWHJCLGQGMS-UHFFFAOYSA-N	[2]
Molecular Formula	C ₉ H ₁₁ NO	[2]
Molecular Weight	149.19 g/mol	[2]
IUPAC Name	3-phenyloxetan-3-amine	[2]
Predicted XLogP3	0.3	[2] [3]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	1	[2]

A hydrochloride salt of this compound is also commercially available with the CAS number 1211284-11-5.[\[4\]](#)

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of **3-Phenyloxetan-3-amine** is not widely published in peer-reviewed literature, a plausible and effective method can be derived from general procedures for the synthesis of 3-aryl-3-amino oxetanes. One such approach involves the reaction of a suitable precursor with an aminating agent.

General Experimental Protocol: Synthesis of 3-Aryl-3-amino oxetanes

The synthesis of 3-substituted-3-amino oxetanes can be achieved through various methods, including the nucleophilic addition of organometallic reagents to oxetan-3-imines or related electrophiles. The following is a generalized protocol based on the synthesis of similar structures.

Materials:

- 3-Oxetanone
- Phenylmagnesium bromide (or other suitable phenylating agent)
- A source of ammonia or a protected amine equivalent
- Anhydrous solvents (e.g., THF, diethyl ether)
- Reagents for protection/deprotection if necessary
- Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

- Formation of 3-Phenyl-3-hydroxyoxetane: To a solution of 3-oxetanone in anhydrous THF at a low temperature (e.g., -78 °C), a solution of phenylmagnesium bromide in diethyl ether is added dropwise. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product, 3-phenyl-3-hydroxyoxetane, is extracted with an organic solvent, dried, and purified.
- Conversion to an Amine Precursor: The hydroxyl group of 3-phenyl-3-hydroxyoxetane can be converted to a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine.
- Introduction of the Amino Group: The activated intermediate is then reacted with a source of ammonia, such as sodium azide followed by reduction, or with a protected amine, to introduce the amino functionality via nucleophilic substitution.
- Deprotection (if necessary): If a protected amine was used, the protecting group is removed under appropriate conditions to yield the final product, **3-Phenylloxetan-3-amine**.
- Purification: The final compound is purified by column chromatography or distillation.

Reactivity and Applications

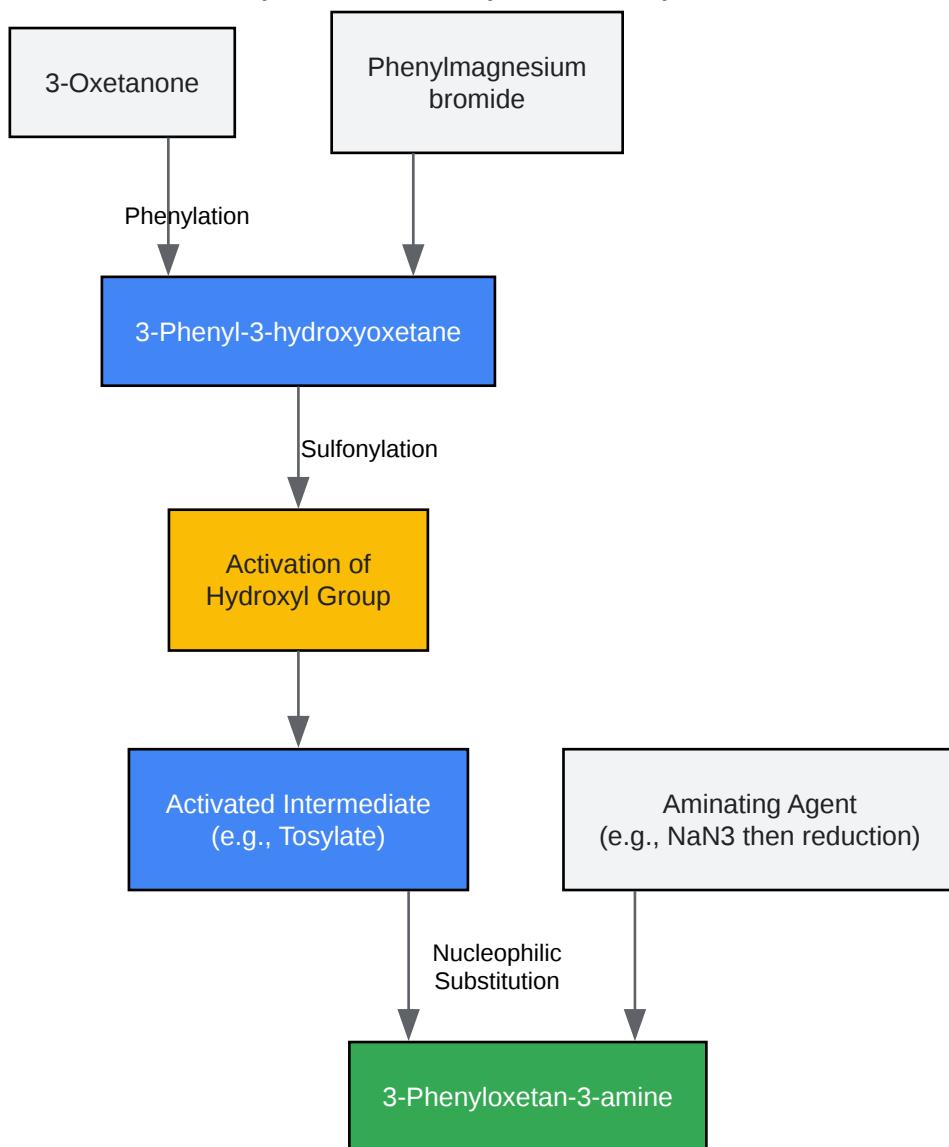
3-Aminooxetanes are recognized as versatile building blocks in organic synthesis. They can act as 1,3-amphoteric molecules, meaning they possess both nucleophilic (the amine) and electrophilic (the oxetane ring) centers.^{[5][6][7]} This dual reactivity allows for their use in various cycloaddition and annulation reactions to construct more complex heterocyclic systems, which are of significant interest in drug discovery.^{[5][8]}

The oxetane motif itself is a valuable bioisostere for gem-dimethyl and carbonyl groups in medicinal chemistry, often leading to improved physicochemical properties such as solubility and metabolic stability.^[9] Therefore, **3-Phenylloxetan-3-amine** serves as a key starting material for the synthesis of novel compounds with potential therapeutic applications.

Visualization of Synthetic Logic

The following diagram illustrates a generalized synthetic pathway for the preparation of **3-Phenylloxetan-3-amine**, highlighting the key transformations.

Generalized Synthetic Pathway for 3-Phenyloxetan-3-amine

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Caption: Generalized synthetic pathway for **3-Phenyloxetan-3-amine**.

This guide provides a foundational understanding of **3-Phenyloxetan-3-amine** for researchers and professionals in the field of drug development and organic synthesis. Further investigation into specific reaction conditions and characterization will be beneficial for its practical application.

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